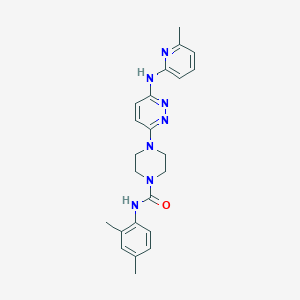

N-(2,4-dimethylphenyl)-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide

説明

N-(2,4-dimethylphenyl)-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide is a synthetic small molecule featuring a central piperazine ring substituted with a pyridazine moiety and a carboxamide group. Key structural attributes include:

- Pyridazine-3-yl substituent: A diazine ring linked via an amino group to a 6-methylpyridin-2-yl group, which may enhance binding to kinases or neurotransmitter receptors.

特性

IUPAC Name |

N-(2,4-dimethylphenyl)-4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N7O/c1-16-7-8-19(17(2)15-16)25-23(31)30-13-11-29(12-14-30)22-10-9-21(27-28-22)26-20-6-4-5-18(3)24-20/h4-10,15H,11-14H2,1-3H3,(H,25,31)(H,24,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSQUNOYHAUUHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC(=N4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2,4-dimethylphenyl)-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, cytotoxicity, and therapeutic applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula, which includes a piperazine core substituted with various aromatic groups. Its molecular formula is , indicating the presence of multiple nitrogen atoms that may contribute to its biological interactions.

Enzyme Inhibition

Research indicates that derivatives of piperazine compounds exhibit significant enzyme inhibitory activities. For instance, compounds structurally related to N-(2,4-dimethylphenyl)-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide have been shown to inhibit key enzymes involved in various metabolic pathways.

- Acetylcholinesterase Inhibition : Compounds with similar structures have demonstrated potential as inhibitors of acetylcholinesterase, an enzyme critical for neurotransmission. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's disease .

- CYP Enzyme Inhibition : Certain analogs have displayed strong inhibitory effects against cytochrome P450 enzymes, which are essential for drug metabolism and synthesis of steroid hormones. This activity raises the potential for these compounds in pharmacological applications .

Cytotoxicity

Studies have revealed that N-(2,4-dimethylphenyl)-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide and its derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. For example:

- HeLa Cells : The compound has shown promising cytotoxic effects against HeLa cells (human cervical cancer), indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific molecular targets, such as receptors or enzymes involved in signaling pathways. The presence of the piperazine moiety allows for favorable interactions with biological macromolecules, potentially leading to modulation of their activity.

Study 1: Neuroprotective Effects

A study conducted on piperazine derivatives indicated that they could protect neuronal cells from oxidative stress-induced apoptosis. The compound's ability to inhibit acetylcholinesterase suggests a dual mechanism where it not only enhances cholinergic signaling but also provides neuroprotection against oxidative damage .

Study 2: Anticancer Activity

In vitro studies on various cancer cell lines showed that the compound significantly reduced cell viability in a dose-dependent manner. It was particularly effective against HeLa and CaCo-2 cells, suggesting its potential role in cancer therapy .

類似化合物との比較

Structural and Functional Analogues

The following structurally related piperazine-carboxamide derivatives highlight key differences in substituents and pharmacological profiles:

Key Findings from Comparative Analysis

Substituent Impact on Selectivity: Halogenated aryl groups (e.g., 2,4-dichlorophenyl in 7o ) improve receptor binding but may increase off-target effects. Pyridazine vs. Pyrimidine/Pyridine: The target’s pyridazine-amino linkage distinguishes it from pyrimidine-based analogs (e.g., ), which are often kinase inhibitors. Pyridazine’s electron-deficient nature may alter binding kinetics.

Synthetic Strategies :

- The target compound likely employs coupling reactions similar to those in and , where piperazine intermediates are functionalized with aryl or heteroaryl groups. However, the pyridazine moiety may require specialized amination steps.

Pharmacological Predictions :

- Compared to thioamide analogs (e.g., ), the carboxamide group in the target compound may reduce metabolic stability but improve solubility.

- Methyl groups on the phenyl ring could mitigate the high lipophilicity seen in trifluoromethyl-substituted analogs (e.g., ), enhancing blood-brain barrier penetration for CNS applications.

Research Implications and Limitations

- Gaps in Data : Direct biological data for the target compound are absent; inferences rely on structural analogs.

- Innovative Features: The pyridazine-amino-methylpyridine motif is underexplored in piperazine-carboxamides, offering novelty in drug design.

- Contradictions : While halogenated analogs (e.g., ) show high receptor affinity, their toxicity risks suggest the target’s methyl groups may offer a safer profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。